Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a pyrrole derivative with a pyrazole precursor, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylate: Similar in structure but with different biological activities.
Quinolinyl-pyrazoles: Known for their pharmacological properties, including antiviral and anticancer activities.
Pyrrolopyrazine derivatives: Exhibiting a range of biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 1,3-diphenyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-24-19(23)16-12-15-17(13-8-4-2-5-9-13)21-22(18(15)20-16)14-10-6-3-7-11-14/h2-12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCYNIVKKRINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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